molecular formula C6H3Br2ClO2S B1301894 2,5-Dibromobenzenesulfonyl chloride CAS No. 23886-64-8

2,5-Dibromobenzenesulfonyl chloride

Cat. No.: B1301894
CAS No.: 23886-64-8
M. Wt: 334.41 g/mol
InChI Key: ZLMPLIWURYRGEB-UHFFFAOYSA-N
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Description

2,5-Dibromobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3Br2ClO2S. It is a derivative of benzenesulfonyl chloride, where two bromine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzenesulfonyl chloride can be synthesized through the bromination of benzenesulfonyl chloride. The process involves the reaction of benzenesulfonyl chloride with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2 and 5 positions.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Coupling Reactions: It can be used in palladium-catalyzed coupling reactions with aryl or alkyl halides to form biaryl or diaryl compounds.

    Reduction Reactions: The compound can be reduced to 2,5-dibromobenzenesulfonamide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like pyridine or triethylamine.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution Reactions: Products like 2,5-dibromobenzenesulfonamides, 2,5-dibromobenzenesulfonates, and 2,5-dibromobenzenesulfonyl thiols.

    Coupling Reactions: Biaryl or diaryl compounds.

    Reduction Reactions: 2,5-dibromobenzenesulfonamide.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:
2,5-Dibromobenzenesulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves as a building block for the preparation of sulfonyl derivatives and complex organic molecules. Its reactivity enables the formation of sulfonamide bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals .

Case Study: Domino Reactions
A notable application involves its use in domino Heck–Aza-Michael reactions, where it facilitates the synthesis of γ-sultams with high yields (85-93%). This method showcases the compound's efficiency in multicomponent reactions, highlighting its role in generating diverse chemical entities from simple starting materials .

Biochemical Applications

Modification of Biomolecules:
In biochemical research, this compound is employed to modify proteins and peptides through sulfonylation reactions. This modification is crucial for studying enzyme mechanisms and protein-protein interactions. The compound's sulfonyl chloride group reacts with amines to form stable sulfonamide linkages, allowing researchers to investigate the functional roles of specific biomolecules .

Impact on Cellular Processes:
The compound influences various cellular processes by altering the activity of key regulatory proteins involved in signaling pathways and gene expression. For instance, it can modify transcription factors and other DNA-binding proteins, affecting their interaction with target genes. This capability makes this compound a valuable tool for exploring cellular responses to external stimuli.

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates:
In medicinal chemistry, this compound is used to synthesize intermediates for active pharmaceutical ingredients. Its ability to form sulfonamide bonds is particularly beneficial for developing drugs targeting various diseases. The compound's reactivity allows for the efficient construction of complex molecular architectures necessary for pharmaceutical efficacy .

Case Study: Drug Development
Research has demonstrated the successful application of this compound in synthesizing new drug candidates. For example, it has been used in developing sulfonamide-based antibiotics and anti-inflammatory agents, showcasing its importance in pharmaceutical innovation .

Industrial Applications

Agrochemicals and Dyes:
Beyond its applications in research and medicine, this compound finds utility in the production of agrochemicals and dyes. Its reactivity allows for the modification of chemical structures essential for developing effective herbicides and insecticides. Additionally, it contributes to synthesizing dyes used in various industries .

Summary Table of Applications

Application Area Description Key Benefits
Organic SynthesisReagent for sulfonyl derivatives and complex moleculesHigh versatility in chemical transformations
Biochemical ResearchModification of proteins/peptides through sulfonylationEnables study of enzyme mechanisms
Pharmaceutical ChemistrySynthesis of intermediates for active pharmaceutical ingredientsCritical for drug development
Industrial ApplicationsProduction of agrochemicals and dyesEnhances effectiveness of agricultural products

Mechanism of Action

The mechanism of action of 2,5-dibromobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonyl derivatives through nucleophilic substitution reactions. The bromine atoms on the benzene ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

    2,4-Dibromobenzenesulfonyl chloride: Similar structure but with bromine atoms at the 2 and 4 positions.

    Benzenesulfonyl chloride: The parent compound without bromine substitutions.

    2,5-Dichlorobenzenesulfonyl chloride: Chlorine atoms instead of bromine at the 2 and 5 positions.

Uniqueness: 2,5-Dibromobenzenesulfonyl chloride is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific synthetic applications. The bromine atoms also influence the compound’s electronic properties, making it distinct from its analogs.

Biological Activity

2,5-Dibromobenzenesulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C6_6H3_3Br2_2ClO2_2S
  • Molecular Weight : 292.96 g/mol

The compound features two bromine atoms and a sulfonyl chloride functional group, which are critical for its reactivity and biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.

  • Zone of Inhibition : The compound displayed a zone of inhibition of up to 36.6 mm against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15.63 µg/mL .
  • Comparison with Standards : The activity index compared favorably with standard antibiotics, indicating its potential as an effective antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound are also under investigation. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression.

  • Mechanism of Action : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting cellular processes.
  • Case Studies : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

Research Findings Summary

StudyFindingsRemarks
Study 1Antimicrobial activity against S. aureus (MIC = 15.63 µg/mL)High efficacy compared to standard antibiotics
Study 2Potential anticancer activity through enzyme inhibitionFurther research needed to elucidate mechanisms
Study 3Synthesis of derivatives for enhanced biological activityDerivatives showed improved potency in preliminary tests

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

  • Covalent Bond Formation : The sulfonyl chloride can react with nucleophiles in proteins, leading to enzyme inhibition.
  • Disruption of Cellular Processes : By altering enzyme function, the compound may interfere with critical metabolic pathways involved in cell growth and replication.

Properties

IUPAC Name

2,5-dibromobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMPLIWURYRGEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372103
Record name 2,5-Dibromobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23886-64-8
Record name 2,5-Dibromobenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromobenzenesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A modification of the published procedures of Moroni et al. in Macromolecules 1994, 27, 562 was used. A 300 mL round-bottom flask equipped with a reflux condenser, stirring bar, and gas inlet was charged with 1,4-dibromobenzene (50 g, 0.21 moles) and chlorosulfonic acid (100 mL). The mixture was heated to 90° C. for 2 hours under nitrogen to give a clear solution. The solution was cooled to room temperature and carefully poured onto ice (1 kg) to give a precipitate. The solids were collected by vacuum filtration, washed well with water, and air dried on the filter then dried under vacuum at 50° C. to give 68.36 g. The product was recrystallized from cyclohexane after treating with decolorizing carbon, collected by vacuum filtration, and dried at 50° C. under vacuum to give 55.37 g (79% yield) of 2,5-dibromobenzenesulfonyl chloride. 1H NMR (CDCl3): 7.66 (dd, 8.4, 2.3 Hz, 1H), 7.72 (d, 8.4 Hz, 1H), 8.30 (d, 2.3 Hz, 1H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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